(R)-5-METHYLHYDANTOIN

概要

説明

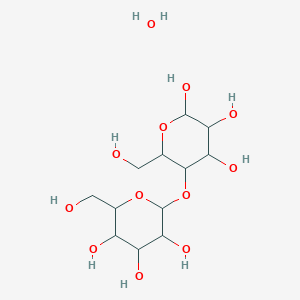

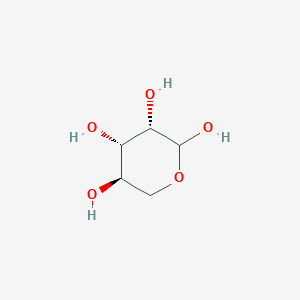

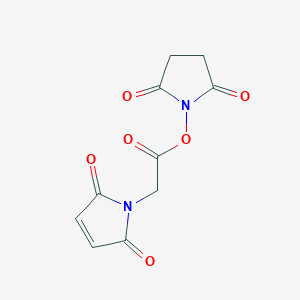

5-(D)-メチルヒダントインは、複素環式有機化合物であるヒダントインの誘導体です。ヒダントインは、医薬品、農薬、化学工業など幅広い分野で利用されています。

準備方法

5-(D)-メチルヒダントインは、いくつかの方法で合成することができます。 一般的な方法の1つは、ウレックヒダントイン合成法であり、アラニン硫酸塩とシアン酸カリウムを反応させる方法です 。この方法は、アルキルおよびアリールシアン酸塩を用いる現代的なルートに似ています。 工業的な製造では、アミノ酸とシアン酸塩およびイソシアン酸塩の縮合が用いられることが多いです 。

化学反応の分析

5-(D)-メチルヒダントインは、酸化、還元、置換などの様々な化学反応を起こします。これらの反応で用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応から生成される主な生成物は、用いられる特定の条件と試薬によって異なります 。

科学的研究の応用

5-(D)-メチルヒダントインは、科学研究において数多くの応用があります。化学では、より複雑な分子の合成のためのビルディングブロックとして用いられます。 生物学では、抗てんかん薬および抗菌剤としての可能性が研究されています 。 医薬品では、癌治療とAIDS治療における可能性が探索されています 。 さらに、除草剤と殺菌剤として農業における応用があります 。

作用機序

5-(D)-メチルヒダントインの作用機序は、特定の分子標的と経路との相互作用を伴います。 例えば、ウイルス形態形成とRNA合成を阻害することが示されており、これはその抗ウイルス特性を説明しています 。 また、抗酸化物質としても作用し、酸化ストレスと炎症から保護します 。

類似化合物との比較

5-(D)-メチルヒダントインは、1-メチルヒダントインや5,5-ジメチルヒダントインなどの他のヒダントイン誘導体と比較することができます。 これらの化合物はすべて類似の骨格構造を共有していますが、5-(D)-メチルヒダントインは、その特定の置換基とそれに伴う特性のために独特です 。 他の類似化合物には、抗けいれん薬として用いられるフェニトインと、筋弛緩剤であるダンロールエンがあります 。

特性

IUPAC Name |

(5R)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAQYKGITHDWKL-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364603 | |

| Record name | Methylhydantoin-5-(D) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55147-68-7 | |

| Record name | Methylhydantoin-5-(D) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。